molecular formula C20H21N3OS B2973722 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1008064-68-3

2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2973722
CAS No.: 1008064-68-3
M. Wt: 351.47
InChI Key: BFYPRJRZFCSPLA-UHFFFAOYSA-N
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Description

2-(4-Isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring and substituted aromatic groups. Its structure includes a central acetamide scaffold with a 4-isopropylanilino group and a phenyl moiety at the α-carbon, coupled to a 1,3-thiazol-2-ylamine. This compound is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules, such as antibiotics and kinase inhibitors.

Properties

IUPAC Name

2-phenyl-2-(4-propan-2-ylanilino)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14(2)15-8-10-17(11-9-15)22-18(16-6-4-3-5-7-16)19(24)23-20-21-12-13-25-20/h3-14,18,22H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYPRJRZFCSPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Amination: The thiazole derivative is then subjected to an amination reaction with 4-isopropylaniline to introduce the anilino group.

    Acylation: Finally, the compound undergoes acylation with phenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial cell membranes or cancer cell receptors.

    Pathways Involved: It can disrupt cell membrane integrity in bacteria or inhibit signaling pathways in cancer cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its 4-isopropylanilino and phenyl substituents. Comparisons with similar acetamide-thiazole derivatives reveal how substituents influence physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Isopropylanilino, phenyl ~353.45* Bulky isopropyl group may enhance lipophilicity; phenyl group aids π-π interactions. -
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Dichlorophenyl 287.16 Electron-withdrawing Cl groups increase electrophilicity; twisted dihedral angle (61.8° between aryl and thiazole rings) .
2-(Diethylamino)-2-phenyl-N-(thiazol-2-yl)acetamide Diethylamino, phenyl 289.38 Basic diethylamino group improves solubility; potential for hydrogen bonding .
2-[(4-Methoxybenzyl)amino]-2-phenyl-N-(thiazol-2-yl)acetamide 4-Methoxybenzyl, phenyl 353.44 Methoxy group enhances metabolic stability; benzyl group adds steric bulk .
Compound 9a () Benzimidazole-triazole-thiazole hybrid ~500* Extended conjugation may improve binding affinity; IR C=O peak at 1689 cm⁻¹ .

*Calculated based on molecular formula.

Crystallographic and Spectral Insights

  • Crystal Packing : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, molecules form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing the crystal lattice .
  • Spectral Data :
    • IR : Strong C=O stretches (~1689 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across analogs .
    • NMR : Substituents influence chemical shifts; e.g., the sulfamoyl group in ’s compound causes downfield shifts at δ 10.6 ppm (NHCO) .

Biological Activity

2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Characterized by its complex structure, it integrates an isopropyl group attached to an aniline moiety, a phenyl group, and a thiazole ring. This compound belongs to the acetamide class and may exhibit various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is C20H21N3OS, with a molecular weight of approximately 351.465 g/mol. Its structure can be represented as follows:

Attribute Value
Molecular FormulaC20H21N3OS
Molecular Weight351.465 g/mol
Density1.3 ± 0.1 g/cm³

Biological Activity

Research indicates that compounds similar to 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives with thiazole rings can induce apoptosis in cancer cells. For instance, compounds structurally related to this acetamide have been evaluated against various cancer cell lines, such as PC3 (prostate cancer) and MCF7 (breast cancer), demonstrating significant anticancer properties through mechanisms involving caspase activation .
  • Apoptosis Induction : The ability to trigger apoptosis is critical for anticancer agents. Research has demonstrated that certain thiazole derivatives can activate caspases 3 and 9 in cancer cell lines, suggesting a pathway through which these compounds exert their anticancer effects .

Case Studies

A notable study evaluated a series of thiazole derivatives for their anticancer efficacy. The results indicated that specific substitutions on the thiazole ring significantly influenced biological activity. Compounds that activated caspases showed enhanced anticancer properties compared to others .

The mechanisms by which 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide exerts its biological effects include:

  • Caspase Activation : The activation of caspases is a hallmark of apoptosis. Compounds related to this acetamide have been shown to enhance caspase activity in various cancer cell lines, indicating their potential as therapeutic agents .
  • Interaction Profiles : This compound may interact with multiple biological targets, which can be assessed through techniques such as molecular docking and binding affinity studies. Such interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table highlights notable compounds structurally related to 2-(4-isopropylanilino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide and their unique aspects:

Compound Name Structure Features Unique Aspects
2-(4-methylphenoxy)-N-(1,3-thiazol-2-ylmethyl)acetamideContains a methyl group instead of isopropylPotentially different pharmacological profiles
N-(4-isopropylphenyl)-N-(1,3-thiazol-5-yl)methylacetamideDifferent thiazole substitutionMay exhibit distinct biological activities
2-(4-isopropylanilino)-N-(5-methylthiazol-2-yl)acetamideVariation in thiazole ring substitutionCould enhance selectivity towards specific targets

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